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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the heterologous expression of Lanosterol
Synthase (LSS) in the yeast Pichia pastoris. LSS is a key enzyme in the cholesterol
biosynthesis pathway, converting (S)-2,3-oxidosqualene to lanosterol.[1][2][3][4][5] The ability
to produce significant quantities of active LSS is crucial for structural studies, inhibitor
screening, and the development of novel therapeutics targeting sterol metabolism. This
document outlines the necessary protocols, from gene cloning to protein purification and
analysis.

Data Presentation: Representative Results

Successful expression and purification of recombinant LSS from Pichia pastoris should yield
highly pure and active enzyme. The following table summarizes expected quantitative data
from a typical 1-liter culture.
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Parameter

Expected Value

Notes

Yeast Culture

Dependent on fermentation

Wet Cell Weight 80-120¢g/L -
conditions.
Protein Expression
Total Protein Concentration
10 - 20 mg/mL

(Crude Lysate)

Expression Level of His-
tagged LSS (by Western Blot)

2 - 5% of total protein

Varies with expression
construct and induction

conditions.

Protein Purification

Purified LSS Yield

1 - 3 mg/L of culture

Highly dependent on

purification efficiency.

Purity of Final LSS Preparation

>95%

As determined by SDS-PAGE

and Coomassie blue staining.

Enzyme Activity

Specific Activity

50 - 200 nmol/min/mg

Activity can be assessed by
measuring the conversion of
(S)-2,3-oxidosqualene to

lanosterol.

Signaling Pathway: Lanosterol Biosynthesis

Lanosterol synthase catalyzes a crucial cyclization reaction in the biosynthesis of sterols. The

simplified pathway leading to lanosterol is depicted below.
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Caption: Simplified lanosterol biosynthesis pathway.

Experimental Workflow

The overall workflow for expressing LSS in yeast involves several key stages, from obtaining

the gene to purifying the active protein.

© 2025 BenchChem. All rights reserved. 3/11 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1576152?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

1. Gene Cloning

Isolate Human LSS cDNA Linearize pPICZa A vector

Ligate LSS into pPICZa A

Transform E. coli

Purify Recombinant Plasmid

.

/2. Yeast Transformation and Expression\

Transform P. pastoris

Select Positive Transformants

Induce LSS Expression with Methanol

Harvest Yeast Cells

/3. Protein Purifi‘:'ation and Analysi

Clarify Lysate

IMAC Purification

SDS-PAGE & Western Blot

Click to download full resolution via product page

- J

Caption: Workflow for LSS expression in yeast.
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Experimental Protocols

Cloning of Human LSS into Pichia pastoris Expression
Vector

Objective: To clone the human LSS coding sequence into a yeast expression vector for
methanol-inducible expression.

Materials:

Human LSS cDNA (e.g., from a commercial supplier or reverse-transcribed from mRNA)

Pichia pastoris expression vector pPICZa A

Restriction enzymes (e.g., EcoRI and Xbal)

T4 DNA Ligase

Chemically competent E. coli (e.g., DH50)

LB agar plates with zeocin (25 pg/mL)

Plasmid purification kit
Protocol:
o PCR Amplification of LSS:

o Design primers to amplify the full-length human LSS coding sequence. Add EcoRI and
Xbal restriction sites to the 5' ends of the forward and reverse primers, respectively.

o Perform PCR using a high-fidelity DNA polymerase.
o Purify the PCR product using a PCR purification kit.
» Restriction Digest:

o Digest both the purified LSS PCR product and the pPICZa A vector with EcoRI and Xbal.
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o Purify the digested products.
e Ligation:

o Ligate the digested LSS insert into the linearized pPICZa A vector using T4 DNA Ligase.
o Transformation of E. coli:

o Transform the ligation mixture into chemically competent E. coli cells.

o Plate the transformed cells on LB agar plates containing zeocin and incubate overnight at
37°C.

» Plasmid Purification and Verification:
o Select several colonies and grow overnight cultures.
o Purify the plasmid DNA using a plasmid purification Kit.

o Verify the correct insertion of the LSS gene by restriction digest and Sanger sequencing.

Transformation of Pichia pastoris

Objective: To introduce the LSS expression plasmid into the P. pastoris genome.

Materials:

pPICZa A-LSS plasmid

P. pastoris strain (e.g., X-33)

YPD medium

Sorbitol (1 M, sterile)

Electroporator and cuvettes

YPD agar plates with zeocin (100 pg/mL)
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Protocol:

e Preparation of Competent Cells:

[¢]

Inoculate 5 mL of YPD with a single colony of P. pastoris and grow overnight at 30°C.

[e]

Inoculate 500 mL of YPD with the overnight culture to an OD600 of ~0.1 and grow to an
OD600 of 1.3-1.5.

[¢]

Harvest the cells by centrifugation and wash with ice-cold, sterile water twice.

[e]

Resuspend the cells in 20 mL of ice-cold 1 M sorbitol.

o

Centrifuge and resuspend the cell pellet in 1 mL of ice-cold 1 M sorbitol.

o Electroporation:

[e]

Linearize 5-10 pg of the pPICZa A-LSS plasmid using a restriction enzyme that cuts within
the AOX1 promoter region (e.g., Sacl).

[¢]

Mix the linearized plasmid with 80 pL of competent P. pastoris cells.

[e]

Transfer the mixture to an ice-cold electroporation cuvette.

o

Pulse the cells according to the electroporator manufacturer's instructions.

[¢]

Immediately add 1 mL of ice-cold 1 M sorbitol to the cuvette.
» Selection of Transformants:
o Spread the cells on YPD agar plates containing 100 pg/mL zeocin.

o Incubate at 30°C for 2-4 days until colonies appear.

Expression and Purification of Recombinant LSS

Objective: To induce the expression of His-tagged LSS and purify it using immobilized metal
affinity chromatography (IMAC).
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Materials:

BMGY and BMMY media

e Methanol

e Lysis buffer (e.g., 50 mM sodium phosphate, 300 mM NaCl, 10 mM imidazole, pH 8.0)

e Glass beads

e High-speed centrifuge

o Ni-NTA affinity resin

e Wash buffer (e.g., 50 mM sodium phosphate, 300 mM NaCl, 20 mM imidazole, pH 8.0)

o Elution buffer (e.g., 50 mM sodium phosphate, 300 mM NacCl, 250 mM imidazole, pH 8.0)
Protocol:

e Induction of LSS Expression:

o Inoculate a positive transformant into 25 mL of BMGY medium and grow at 30°C with
shaking until the culture reaches an OD600 of 2-6.

o Harvest the cells and resuspend in 100 mL of BMMY medium to an OD600 of 1.0.
o Add methanol to a final concentration of 0.5% every 24 hours to induce expression.
o Continue induction for 72-96 hours.

e Cell Lysis:

[¢]

Harvest the cells by centrifugation.

[e]

Resuspend the cell pellet in lysis buffer.

o

Lyse the cells by vortexing with glass beads.
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e Purification:

o

Clarify the lysate by centrifugation.

[¢]

Apply the supernatant to a pre-equilibrated Ni-NTA column.

Wash the column with wash buffer.

o

[e]

Elute the His-tagged LSS with elution buffer.
e Analysis:

o Analyze the purified protein by SDS-PAGE to assess purity and by Western blot using an
anti-His tag antibody to confirm identity.[6][7][8][9]

Western Blot Analysis

Objective: To confirm the expression of His-tagged LSS.

Materials:

SDS-PAGE gels

e PVDF membrane

e Blocking buffer (e.g., 5% non-fat milk in TBST)
e Primary antibody (anti-His tag)

e Secondary antibody (HRP-conjugated)

e Chemiluminescent substrate

Protocol:

o SDS-PAGE and Transfer:

o Separate the protein samples by SDS-PAGE.
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o Transfer the proteins to a PVDF membrane.

e Immunodetection:

[e]

Block the membrane with blocking buffer for 1 hour.

(¢]

Incubate with the primary antibody overnight at 4°C.

Wash the membrane with TBST.

[¢]

[¢]

Incubate with the secondary antibody for 1 hour at room temperature.

Wash the membrane with TBST.

[e]

e Detection:

o Add the chemiluminescent substrate and visualize the protein bands using an imaging
system.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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